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Compound of Interest

Compound Name: LDC1267

Cat. No.: B608498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LDC1267, a potent and highly

selective inhibitor of the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases.

LDC1267 serves as a critical tool for investigating TAM kinase signaling and holds potential for

therapeutic applications, particularly in oncology, by modulating the innate immune system.

Core Mechanism of Action
LDC1267 is a cell-permeable, quinoline-based compound that functions as an ATP-non-

competitive, "type II" kinase inhibitor.[1] This class of inhibitors binds to the kinase in its inactive

conformation, occupying the ATP-binding cleft and an adjacent hydrophobic pocket.[1] This

specific binding mode contributes to its high potency and selectivity.

The primary mechanism of LDC1267's anti-cancer activity is not through direct cytotoxicity but

via the enhancement of the innate immune response. Specifically, it targets TAM kinases on

natural killer (NK) cells.[1][2] The ligands for TAM receptors, such as Gas6, typically suppress

NK cell activity.[3][4] By inhibiting the TAM signaling pathway, LDC1267 effectively removes

this inhibitory brake, unleashing the anti-metastatic activity of NK cells.[1][3][4] This action is

mediated through the TAMR/Cbl-b pathway, where LDC1267 prevents the inhibitory effects of

Gas6 stimulation on NKG2D-activated NK cells.[1][3]
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Caption: TAM kinase signaling pathway and the inhibitory action of LDC1267.

Quantitative Data
The potency and selectivity of LDC1267 have been characterized through various biochemical

and cellular assays.
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In Vitro Kinase Inhibition
LDC1267 demonstrates high potency against all three TAM family kinases, with lower activity

observed against other kinases such as Met and Aurora B.

Kinase Target IC50 (nM) Reference

Mer <5 [5][6]

Tyro3 8 [7]

Axl 29 [5][6][7]

Met 35 [1]

Aurora B 36 [1]

Lck 51 [1]

Src 338 [1]

Table 1: Biochemical IC50

values for LDC1267 against a

panel of kinases.

Cellular Activity and In Vivo Studies
In cellular assays, LDC1267 moderately affects the proliferation of a small subset of cell lines,

typically at concentrations significantly higher than those required for TAM inhibition.[1][5][7] Its

primary therapeutic effect is observed in vivo, where it enhances NK cell-mediated clearance of

metastatic tumors.
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Parameter Value / Condition Model System Reference

Cellular Proliferation IC50 >5 µM
In 11 of 95 tested cell

lines
[4][5]

In Vivo Efficacy 20 mg/kg, i.p.
B16F10 melanoma

mouse model
[3][5][7]

In Vivo Efficacy
100 mg/kg, oral

gavage

4T1 breast cancer

mouse model
[3]

Effect
Markedly reduced

metastatic spreading

Melanoma & Breast

Cancer Models
[1][3][7]

Dependency

Therapeutic benefit

abolished upon NK

cell depletion

Melanoma & Breast

Cancer Models
[1][3][4]

Table 2: Summary of

cellular and in vivo

experimental data for

LDC1267.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to

LDC1267.

Kinase Binding Assay (HTRF Method)
This assay quantifies the binding of LDC1267 to its target kinase by measuring the

displacement of a fluorescent tracer, which results in a loss of a FRET signal.[4][5]

Materials:

GST-tagged kinase of interest (e.g., Axl, Mer, Tyro3)

Alexa Fluor 647-labeled Kinase tracer 236

Europium (Eu)-labeled anti-GST antibodies
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LDC1267 compound dilutions (e.g., 5 nM to 10 µM)

Assay Buffer: 20 mM HEPES (pH 8.0), 1 mM DTT, 10 mM MgCl2, 0.01% Brij35[4][5]

EnVision Multilabel Reader[4][5]

Procedure:

Compound Preparation: Prepare serial dilutions of LDC1267 in the assay buffer.

Reagent Mix: Prepare a mix containing the GST-tagged kinase (5 nM final concentration),

fluorescent tracer (15 nM final concentration), and Eu-anti-GST antibody (2 nM final

concentration).[4][5]

Incubation: Add the LDC1267 dilutions to the reagent mix and incubate for 1 hour at room

temperature.[4][5]

Detection: Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using an

EnVision reader. The signal is generated by Fluorescence Resonance Energy Transfer

(FRET) between the europium-labeled antibody and the Alexa-labeled tracer when both are

bound to the kinase.[5]

Analysis: The binding of LDC1267 displaces the tracer, leading to a loss of the FRET signal.

[4][5] Calculate IC50 values by plotting the percentage of inhibition against the compound

concentration.
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Caption: Experimental workflow for the HTRF-based kinase binding assay.
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In Vivo Metastasis Models
LDC1267's ability to reduce metastasis is evaluated using established murine cancer models.

[3]

B16F10 Melanoma Model:

Tumor Challenge: Mice are challenged with B16F10 melanoma cells.[3]

Treatment: LDC1267 is administered intraperitoneally (i.p.) at a dose of 20 mg/kg, typically

every 12 hours for a specified duration (e.g., 14 days).[3][7] A vehicle control group (e.g.,

90% PEG400:10% DMSO) is run in parallel.[3]

Endpoint: At the end of the study, metastatic spreading is quantified, often through

histomorphometric analysis of target organs like the liver or lungs.[3]

4T1 Orthotopic Breast Cancer Model:

Tumor Implantation: 4T1 breast cancer cells are injected into the mammary fat pad of mice

to establish a primary tumor.[3]

Treatment: LDC1267 can be administered via i.p. injection (20 mg/kg) or oral gavage (100

mg/kg).[3]

Endpoint: The effect on the primary tumor is monitored, but the key analysis is the

quantification of micrometastases in distant organs, such as the liver.[3]

NK Cell Depletion Control: To confirm the mechanism, a cohort of mice can be treated with

NK cell-depleting antibodies (e.g., anti-asialo GM1) to demonstrate that the therapeutic effect

of LDC1267 is NK cell-dependent.[3][4]

Mechanism of Anti-Metastatic Activity
The logical framework for LDC1267's therapeutic benefit is rooted in its selective

immunomodulatory effect. By targeting an inhibitory pathway within the immune system, it

enhances the body's natural defense against tumor dissemination without requiring broad

cytotoxicity.
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Caption: Logical flow of LDC1267's anti-metastatic mechanism via NK cells.

Conclusion
LDC1267 is a highly selective and potent TAM kinase inhibitor that has proven to be an

invaluable research tool. Its well-defined mechanism of action, centered on the potentiation of

NK cell activity, distinguishes it from conventional cytotoxic agents. The data strongly support

its utility in preclinical models of metastasis, providing a solid foundation for further investigation

into TAM kinase inhibition as a therapeutic strategy in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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